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Compound of Interest

Compound Name: Brezivaptan

Cat. No.: B15570044

Introduction

TS-121, with the active ingredient THY1773, is a novel, potent, and selective vasopressin V1B
(V1B) receptor antagonist under investigation as an adjunctive treatment for major depressive
disorder (MDD). The vasopressin system, particularly the V1B receptor, plays a crucial role in
regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-
related psychiatric conditions like MDD. By blocking the V1B receptor, TS-121 is hypothesized
to normalize HPA axis hyperactivity and thereby exert antidepressant effects. This technical
guide provides a comprehensive overview of the preclinical pharmacological data that form the
basis for the clinical development of TS-121.

Mechanism of Action

TS-121 acts as a selective antagonist at the vasopressin V1B receptor. In the anterior pituitary,
vasopressin, along with corticotropin-releasing factor (CRF), stimulates the release of
adrenocorticotropic hormone (ACTH). This process is primarily mediated by the V1B receptor.
By blocking this receptor, TS-121 inhibits the action of vasopressin, leading to a reduction in
ACTH release and subsequent downstream effects on adrenal steroid production. This
targeted action on the HPA axis is the principal mechanism underlying its potential therapeutic
effects in MDD.[1]
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Caption: Signaling pathway of the HPA axis and the mechanism of action of TS-121.

In Vitro Pharmacology

The in vitro pharmacological profile of THY1773, the active component of TS-121,
demonstrates its high potency and selectivity for the V1B receptor.
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Parameter Value Receptor/System Source

IC50 3.51nM Human V1B Receptor  [2]

Negligible interaction
with 74 other

Selectivity receptors, Broad panel screening  [2]
transporters, and ion

channels up to 10 pM

These data highlight the specific targeting of the V1B receptor by THY1773 with minimal off-
target activity, suggesting a favorable safety profile.

Experimental Protocols

V1B Receptor Binding Assay (General Protocol)

A representative protocol for determining the in vitro potency of a V1B receptor antagonist
would involve a competitive radioligand binding assay.
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Caption: General workflow for a V1B receptor competitive binding assay.
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Methodology:

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the
recombinant human V1B receptor.

Assay Components: The assay includes the prepared cell membranes, a specific radioligand
for the V1B receptor (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the test
compound (THY1773).

Incubation: The components are incubated together to allow for competitive binding between
the radioligand and the test compound to the V1B receptors.

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which
traps the cell membranes with bound radioligand while allowing the unbound radioligand to
pass through.

Quantification: The amount of radioactivity retained on the filters is measured using a
scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined by non-linear regression analysis.

Preclinical Pharmacokinetics

The pharmacokinetic properties of THY1773 have been evaluated in preclinical species,

demonstrating its suitability for oral administration.
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Parameter Rat Dog Human Source

Oral

_ o 46.4% 45.0% N/A [2][3]
Bioavailability

Plasma Protein

o 89.2% 89.6% 98.3% [1][3]

Binding
Blood-to-Plasma

) 0.822 0.846 0.540 [1][3]
Ratio
Brain-to-Plasma

) 0.2 N/A N/A [3]
Ratio (at 1h)
Pituitary-to-
Plasma Ratio (at 4.7 N/A N/A [3]
1h)
Permeability

] 128.9 (10-6
(Papp in PAMPA N/A N/A [3]
cm/s)

at pH 6.2)

The high permeability suggests good absorption from the gastrointestinal tract. The notable
accumulation in the pituitary gland, the primary site of action, is consistent with the drug's
targeted mechanism.[3]

Experimental Protocols

Oral Bioavailability Study (General Protocol)

Dosing

SIS VN7 Blood Sampling Analysis
orally to another group
l |/Collect blood samples\ ( Measure plasma Calculate AUC for both Determine Oral Bioavailability
I \at various time points) u:oncemralions of THY1773 IV and PO administration (%F = (AUC_PO / AUC_LIV) * 100)

Administer THY1773
intravenously to one group
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Caption: Workflow for determining oral bioavailability in preclinical species.
Methodology:
e Animal Groups: Two groups of animals (e.g., rats or dogs) are used.

e Dosing: One group receives THY1773 intravenously (IV), while the other group receives it
orally (PO).

e Blood Sampling: Blood samples are collected from both groups at predetermined time points
after administration.

e Plasma Analysis: Plasma is separated from the blood samples, and the concentration of
THY1773 is measured using a validated analytical method, such as LC-MS/MS.

o Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is
calculated for both IV and PO administration.

» Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated as the ratio of
the dose-normalized AUC after oral administration to the dose-normalized AUC after
intravenous administration, multiplied by 100.

In Vivo Efficacy
The antidepressant-like effects of THY1773 have been demonstrated in rodent models of
depression, particularly those associated with HPA axis dysregulation.

Forced Swim Test in Corticosterone-Treated Rats

In a model where depressive-like behavior is induced by chronic corticosterone administration,
THY1773 has been shown to decrease immobility time in the forced swim test.[1][2] This effect
is observed at doses that correspond to a V1B receptor occupancy of over 50% in the anterior
pituitary.[1]

Experimental Protocols
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Caption: Experimental workflow for the forced swim test in rodents.

Methodology:
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 Induction of Depressive-like State (if applicable): Animals are treated with a regimen known
to induce depressive-like behaviors, such as chronic corticosterone injections.

e Treatment: Animals are administered either the vehicle or THY1773 at various doses.

¢ Pre-test Session: On the first day of the test, animals are placed in a cylinder of water for a
set period (e.g., 15 minutes) to induce a state of behavioral despair.

o Test Session: On the following day, the animals are returned to the water cylinder for a
shorter period (e.g., 5 minutes), and their behavior is recorded.

e Behavioral Scoring: The duration of immobility (floating without struggling), swimming, and
climbing behaviors are scored by a trained observer or using an automated tracking system.

o Data Analysis: The immobility time is compared between the vehicle-treated and THY1773-
treated groups to assess the antidepressant-like effect of the compound.

Conclusion

The preclinical pharmacological profile of TS-121 (THY1773) demonstrates that it is a potent
and highly selective V1B receptor antagonist with favorable pharmacokinetic properties for oral
administration. The compound effectively engages its target in the anterior pituitary and exhibits
antidepressant-like efficacy in animal models of depression that are relevant to HPA axis
dysfunction. These robust preclinical data provide a strong rationale for the ongoing clinical
development of TS-121 as a novel therapeutic agent for major depressive disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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» 3. Prediction of a clinically effective dose of THY1773, a novel V 1B receptor antagonist,
based on preclinical data - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Preclinical Pharmacological Profile of TS-121: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570044#preclinical-pharmacological-profile-of-ts-
121]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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